3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-8-11-17(12-9-14)21-19(22)18(15(2)20-21)13-10-16-6-4-3-5-7-16/h3-9,11-12,20H,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYPRWOUXJJOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-methylphenylhydrazine with 1-phenyl-3-methyl-2-pyrazolin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to various substituted pyrazole derivatives.
Scientific Research Applications
Basic Information
- Chemical Formula : C19H20N2O
- Molecular Weight : 292.3749 g/mol
Structural Characteristics
The compound features a pyrazole ring, which is significant for its biological activity. The presence of methyl and phenyl substituents contributes to its lipophilicity and potential interactions with biological targets.
Medicinal Chemistry
Pharmacological Potential
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. Research suggests that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol may possess similar effects, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. This compound's structure may allow it to inhibit inflammatory pathways, thus providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Case Studies
- A study conducted on pyrazole derivatives showed promising results in reducing inflammation in animal models, indicating that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol could be further explored for similar applications .
Agricultural Sciences
Pesticidal Properties
Research indicates that certain pyrazole derivatives can act as effective pesticides. The structural characteristics of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol suggest potential efficacy against agricultural pests, which could lead to its development as a novel pesticide formulation .
Case Studies
- Trials conducted on various pyrazole-based pesticides have demonstrated significant pest control efficacy while minimizing environmental impact, suggesting that this compound could be a valuable addition to integrated pest management strategies .
Material Science
Polymer Chemistry
The unique chemical structure of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol allows it to be utilized in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their molecular properties, synthesis methods, and applications:
Key Comparative Insights
Substituent Effects on Properties
- Lipophilicity : The 2-phenylethyl group in the target compound increases hydrophobicity compared to analogs with shorter alkyl chains (e.g., methyl) or polar groups (e.g., pyridinyl in ). This may enhance membrane permeability in biological systems.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the pyrazole ring, increasing acidity of the hydroxyl group. Conversely, electron-donating groups (e.g., methyl in the target compound) stabilize the ring.
- Hydrogen Bonding : The hydroxyl group at position 5 forms strong hydrogen bonds, critical for crystal packing (as seen in ) and interaction with biological targets .
Biological Activity
3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical fields.
Chemical Structure and Properties
The chemical formula for 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol is C15H16N2O. The compound features a 3-methyl group, a 4-methylphenyl group, and a 2-phenylethyl group, contributing to its lipophilicity and potential interaction with biological targets.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage. A study demonstrated that compounds with similar structures could reduce oxidative stress markers in vitro, suggesting that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol may possess similar protective effects .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicate that these compounds may induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antioxidant Study : A study assessing the antioxidant activity of various pyrazole compounds found that those with similar substituents to 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol exhibited significant radical scavenging activity, correlating with their structural features .
- Anti-inflammatory Research : In vitro experiments demonstrated that certain pyrazole derivatives could inhibit the release of inflammatory mediators in macrophages, suggesting a potential application in treating inflammatory diseases .
- Anticancer Activity : Research on related compounds showed promising results in inhibiting the growth of cancer cells in vitro, indicating that modifications to the pyrazole structure can enhance anticancer efficacy .
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol?
Synthesis optimization requires careful selection of catalysts, reaction conditions, and purification techniques. For pyrazole derivatives, the Vilsmeier–Haack reaction using catalysts like SiO₂/ZnCl₂ () has been effective in activating aldehydes. Multi-step protocols involving condensation of aryl hydrazines with diketones ( ) and refluxing in ethanol/acetic acid mixtures () are common. Yield improvements can be achieved by controlling temperature (e.g., 120°C for cyclization reactions, ) and using dry silica gel columns for purification ().
Q. Key Table: Catalyst and Reaction Optimization
| Catalyst | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| SiO₂/ZnCl₂ | Vilsmeier–Haack activation | 65–75 | |
| H₃PO₄/POCl₃ | Cyclization | 70–80 | |
| Ethanol/AcOH | Hydrazine condensation | 45–55 |
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
Structural elucidation requires a combination of:
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring dihedral angles relative to substituents, ).
- Spectroscopy:
- Mass spectrometry: Validates molecular weight and fragmentation patterns.
Q. How is SHELX software utilized in crystallographic refinement for this compound?
SHELX ( ) is the gold standard for small-molecule refinement. Key steps include:
- Data integration: Using SHELXS/SHELXD for structure solution from XRD data.
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···N interactions in pyrazoles, ).
- Validation: CIF files generated via SHELXPRO ensure compliance with IUCr standards. Advanced features like twin refinement () address high-resolution or twinned data.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as variable dihedral angles in pyrazole derivatives?
Discrepancies in dihedral angles (e.g., 16.83° vs. 51.68° in substituent orientations, ) arise from packing effects or hydrogen-bonding variations. Strategies include:
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol, ).
- Computational modeling: Density Functional Theory (DFT) calculates energy-minimized conformers to validate experimental angles.
- High-resolution data: Use synchrotron XRD to reduce measurement errors ().
Q. What computational approaches are suitable for predicting the neuroprotective potential of this compound?
Neuroprotective activity can be modeled via:
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for antimicrobial or anti-inflammatory effects?
SAR studies require:
Q. Key Challenges & Methodological Solutions
- Synthesis by-products: Monitor via HPLC () and optimize reaction stoichiometry.
- Hydrogen-bonding variability: Use temperature-controlled XRD () to study thermal effects on packing.
- Data reproducibility: Adopt standardized protocols (e.g., SHELX refinement pipelines, ) for crystallographic consistency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
